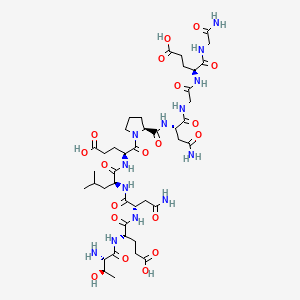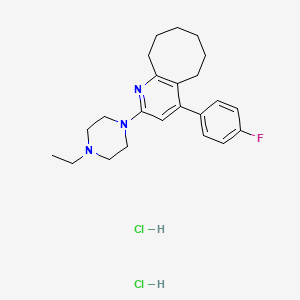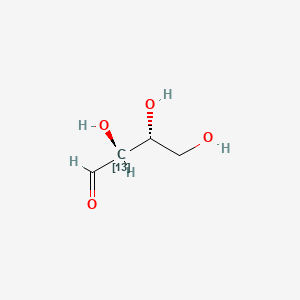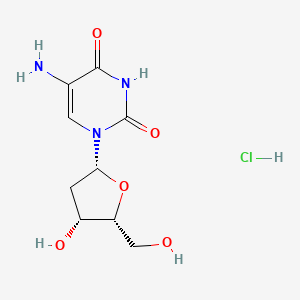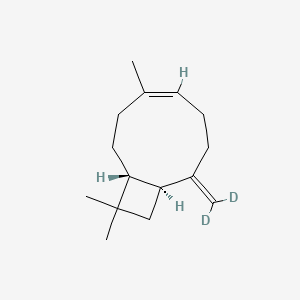
Cefacetrile-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefacetrile-13C3 is synthesized by incorporating carbon-13 isotopes into the Cefacetrile molecule. The synthesis involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . The reaction conditions typically include controlled temperatures and inert atmospheres to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cefacetrile-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and acetoxymethyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbon oxides and nitrogen oxides, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Cefacetrile-13C3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in tracing metabolic pathways and identifying metabolites.
Biological Research: Employed in studies involving bacterial infections and antibiotic resistance.
Industrial Applications: Used in the development and testing of new antibiotics and other pharmaceuticals .
Mechanism of Action
Cefacetrile-13C3, like its unlabeled counterpart, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This leads to cell lysis mediated by bacterial autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Similar Compounds
Cefacetrile: The unlabeled version of Cefacetrile-13C3.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefadroxil: A first-generation cephalosporin used to treat bacterial infections
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking and quantification of the compound in biological systems. This isotopic labeling distinguishes it from other similar cephalosporins .
Properties
Molecular Formula |
C13H13N3O6S |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(azanylidyne(113C)methyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1/i2+1,3+1,8+1 |
InChI Key |
RRYMAQUWDLIUPV-YHRLWLEISA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N[13C](=O)[13CH2][13C]#N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


